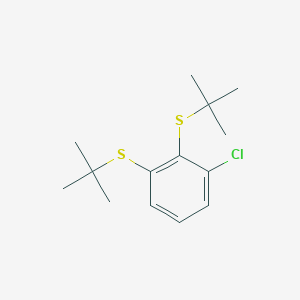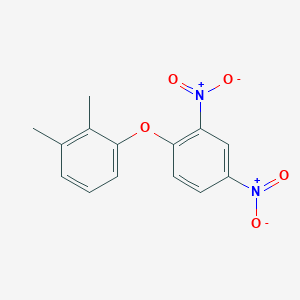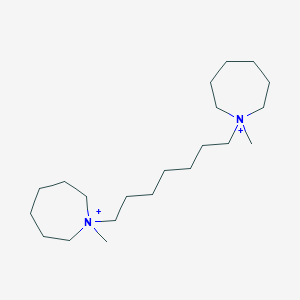
1,1'-Heptane-1,7-diylbis(1-methylazepanium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Heptane-1,7-diylbis(1-methylazepanium) is a synthetic organic compound characterized by its unique structure, which includes a heptane backbone with two azepanium groups attached at the 1 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Heptane-1,7-diylbis(1-methylazepanium) typically involves the reaction of heptane-1,7-diol with 1-methylazepane under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the azepanium groups.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Heptane-1,7-diylbis(1-methylazepanium) may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1’-Heptane-1,7-diylbis(1-methylazepanium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azepanium groups to amines.
Substitution: The azepanium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptane-1,7-dione, while reduction can produce heptane-1,7-diamine.
Scientific Research Applications
1,1’-Heptane-1,7-diylbis(1-methylazepanium) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of azepanium derivatives with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-Heptane-1,7-diylbis(1-methylazepanium) involves its interaction with specific molecular targets. The azepanium groups can interact with various biological molecules, potentially affecting their function. The exact pathways involved depend on the specific application and the molecular targets of interest.
Comparison with Similar Compounds
Similar Compounds
Tetraethyl heptane-1,7-diylbis(phosphonate): This compound is similar in structure but contains phosphonate groups instead of azepanium groups.
Heptane-1,7-diylbis(1-methylpiperidinium): Another similar compound with piperidinium groups instead of azepanium groups.
Uniqueness
1,1’-Heptane-1,7-diylbis(1-methylazepanium) is unique due to its specific azepanium groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
304876-42-4 |
|---|---|
Molecular Formula |
C21H44N2+2 |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
1-methyl-1-[7-(1-methylazepan-1-ium-1-yl)heptyl]azepan-1-ium |
InChI |
InChI=1S/C21H44N2/c1-22(18-12-6-7-13-19-22)16-10-4-3-5-11-17-23(2)20-14-8-9-15-21-23/h3-21H2,1-2H3/q+2 |
InChI Key |
LELKEOCWQWHQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCCC1)CCCCCCC[N+]2(CCCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


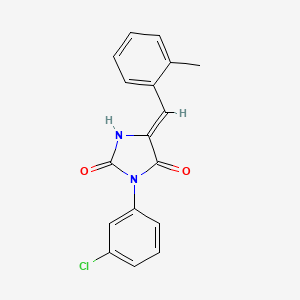
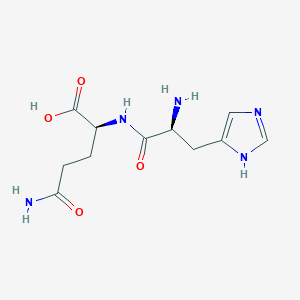
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)

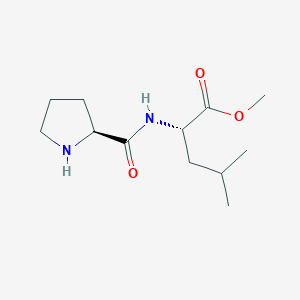
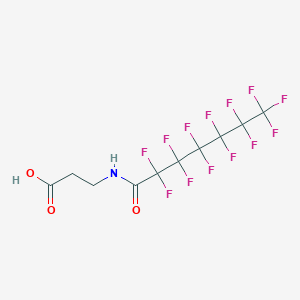
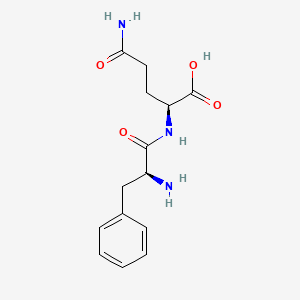

![4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14142751.png)
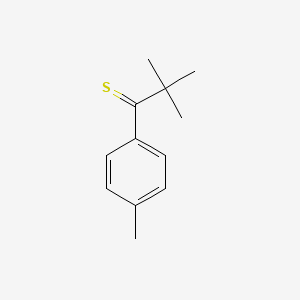
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol](/img/structure/B14142757.png)
![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)
